molecular formula C13H17F2N3OS B4391577 N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No.: B4391577
M. Wt: 301.36 g/mol
InChI Key: XMHJKCNMXKEKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as DFH-3-OC, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. This compound has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, this compound was found to inhibit the expression of COX-2, an enzyme involved in inflammation. This compound has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which makes it suitable for use in biochemical assays. However, this compound also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Another direction could be to develop more water-soluble derivatives of this compound to improve its bioavailability. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify its molecular targets.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, this compound was found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3OS/c14-10-7-11(15)9-12(8-10)16-13(20)18-3-1-17(2-4-18)5-6-19/h7-9,19H,1-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJKCNMXKEKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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